4H-1-Benzopyran-4-one, 2-cyclohexyl-6-hydroxy-
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Overview
Description
2-cyclohexyl-6-hydroxy-4H-chromen-4-one is a heterocyclic compound that belongs to the chromenone family. It is characterized by a chromenone core structure with a cyclohexyl group at the second position and a hydroxyl group at the sixth position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-6-hydroxy-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 2-benzylidene malononitriles and substituted resorcinols in the presence of methanol and calcium hydroxide at room temperature . This one-pot synthesis is efficient and yields the desired chromenone derivative.
Industrial Production Methods
Industrial production methods for 2-cyclohexyl-6-hydroxy-4H-chromen-4-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-6-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the sixth position can be oxidized to form a ketone or aldehyde.
Reduction: The chromenone core can be reduced to form dihydrochromenone derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of 2-cyclohexyl-6-oxo-4H-chromen-4-one.
Reduction: Formation of 2-cyclohexyl-6-hydroxy-dihydro-4H-chromen-4-one.
Substitution: Formation of various substituted chromenone derivatives depending on the substituent introduced.
Scientific Research Applications
2-cyclohexyl-6-hydroxy-4H-chromen-4-one has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-cyclohexyl-6-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammatory processes or interfere with the replication of certain pathogens . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the cyclohexyl group and hydroxyl group but shares the chromenone core structure.
6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one: Similar hydroxyl substitution but different aryl group at the second position.
6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one: Similar hydroxyl substitution but different aryl group at the second position.
Uniqueness
2-cyclohexyl-6-hydroxy-4H-chromen-4-one is unique due to the presence of both the cyclohexyl group and the hydroxyl group, which can confer distinct biological activities and chemical reactivity compared to other chromenone derivatives .
Properties
CAS No. |
20870-04-6 |
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Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
2-cyclohexyl-6-hydroxychromen-4-one |
InChI |
InChI=1S/C15H16O3/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h6-10,16H,1-5H2 |
InChI Key |
SONNBGUXBAGWSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=O)C3=C(O2)C=CC(=C3)O |
Origin of Product |
United States |
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